

Part 1: Molecular Architecture & Stereochemistry

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Compound of Interest

Compound Name: 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

CAS No.: 2971-36-0

Cat. No.: B129109

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1.1 The Pharmacophore Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative, structurally distinguished from its predecessor, Chloroquine, by the introduction of a hydroxyl group (-OH) at the terminal end of the ethyl side chain. This single modification significantly alters its physicochemical profile, reducing lipophilicity and reportedly lowering ocular toxicity while maintaining antimalarial and immunomodulatory potency.

1.2 Stereochemical Implications HCQ is manufactured and administered as a racemic mixture (50:50) of R(-) and S(+) enantiomers. This is a critical variable in drug development that is often overlooked in generic profiling.

- R(-)-Hydroxychloroquine: Exhibits a larger volume of distribution and stereoselective accumulation in ocular tissues (retinal pigment epithelium), correlating with the drug's known risk of retinopathy.
- S(+)-Hydroxychloroquine: Eliminated more rapidly via renal pathways and exhibits a shorter terminal half-life.

1.3 Salt Form Characteristics

- Standard Form: Hydroxychloroquine Sulfate (1:1 salt).[1]
- Stoichiometry: One mole of HCQ base reacts with one mole of sulfuric acid.

- Appearance: White or practically white, crystalline powder.[1]
- Hygroscopicity: The sulfate salt is moderately hygroscopic, requiring storage in tightly closed, light-resistant containers to prevent hydrolysis or physical instability.

Part 2: Physicochemical Profiling

The following parameters are the "source code" of the drug's behavior. They dictate its ability to cross membranes (LogP) and its mechanism of accumulation (pKa).

Table 1: Key Physicochemical Constants

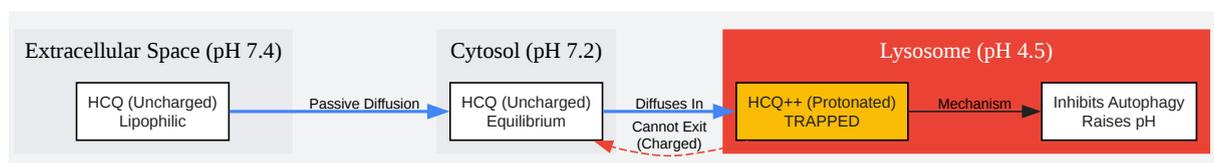
Parameter	Value	Technical Context
Molecular Formula	$C_{18}H_{26}ClN_3O$ [1][2] · H_2SO_4	Sulfate Salt
Molecular Weight	433.95 g/mol	Salt form (Base MW: ~335.87)
pKa (Basic Centers)	pKa ₁ ≈ 8.3 (Tertiary amine) pKa ₂ ≈ 9.7 (Quinoline N)	Critical: Defines it as a diprotic weak base.[3]
LogP (Octanol/Water)	3.84 (Base)	Indicates high lipophilicity in uncharged state.
LogD (pH 7.4)	~0.8 - 1.5	At physiological pH, it is partially ionized, reducing apparent lipophilicity.
Solubility (Water)	Freely Soluble	>200 mg/mL (pH dependent).
Solubility (Alcohol)	Practically Insoluble	Insoluble in chloroform, ether, and ethanol (as salt).
Melting Point	~240°C (Decomposes)	Distinct crystalline transition.
UV Maxima	220 nm, 343 nm	343 nm is specific to the quinoline chromophore.

Part 3: Pharmacochemical Mechanism (The "Ion Trapping" Theory)

The therapeutic efficacy of HCQ in autoimmune diseases (SLE, RA) is directly driven by its pKa values. This phenomenon is known as Lysosomotropic Ion Trapping.

Mechanism Logic:

- **Entry:** At physiological pH (7.4), a fraction of HCQ exists in an uncharged (free base) state. This lipophilic form freely diffuses across the cell membrane and into organelles.
- **Trapping:** Upon entering the lysosome, the pH drops drastically to ~4.5–5.0.
- **Protonation:** Because the lysosomal pH is well below HCQ's pKa (8.3 and 9.7), the drug becomes doubly protonated (HCQ²⁺).
- **Accumulation:** The charged species is lipid-insoluble and cannot diffuse back out. It accumulates to concentrations up to 1,000-fold higher than the cytosol.
- **Effect:** This accumulation raises lysosomal pH, inhibiting acid-dependent proteases and blocking autophagic flux (the cell's recycling system), which dampens antigen presentation and immune signaling.



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Figure 1: The Lysosomotropic Ion Trapping mechanism driven by the pH gradient and HCQ's basic pKa.

Part 4: Analytical Characterization & Protocols

For researchers handling HCQ, validating purity and concentration is paramount.[3] The following is a high-fidelity HPLC protocol adapted from USP standards but optimized for stability-indicating capability.

Protocol: Reverse-Phase HPLC Quantification

Objective: Separate HCQ from its related impurities (Chloroquine, Desethylhydroxychloroquine) and degradation products.

1. Reagents & Mobile Phase Preparation:

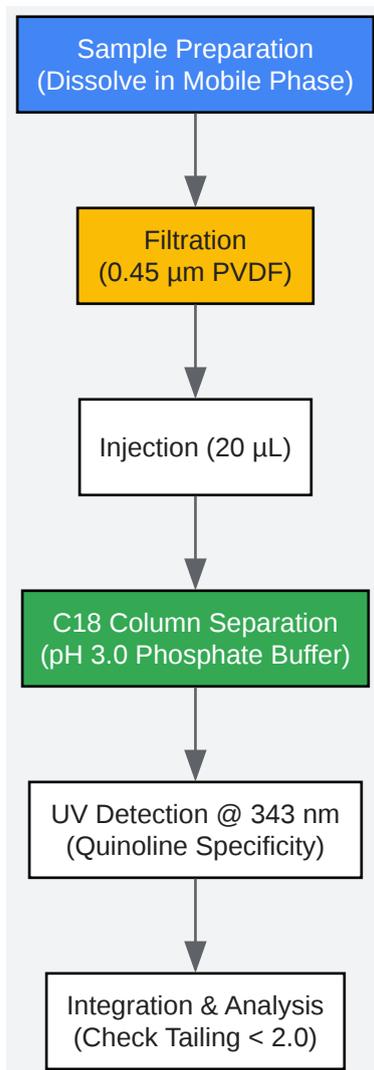
- Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH_2PO_4) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Rationale: Low pH suppresses silanol activity on the column and ensures the amine is protonated for consistent retention.
- Mobile Phase: Acetonitrile : Phosphate Buffer (10:90 v/v). Note: HCQ is polar; high aqueous content is needed for retention.
- Diluent: Mobile Phase.[3][4][5]

2. Chromatographic Conditions:

- Column: C18 (L1 packing), 150 mm x 4.6 mm, 5 μm particle size (e.g., Agilent Zorbax or Waters Symmetry).
- Flow Rate: 1.0 mL/min.[5]
- Temperature: 25°C (Ambient).
- Detection: UV at 343 nm.[2][4]
 - Expert Insight: While 220 nm is often used, 343 nm is more selective for the quinoline ring, reducing interference from non-chromophoric excipients or solvent fronts.
- Injection Volume: 20 μL .

3. System Suitability Criteria (Self-Validation):

- Tailing Factor (T): NMT 2.0 (HCQ tends to tail due to amine-silanol interactions; lower pH helps).
- Resolution (R): NLT 2.0 between HCQ and Chloroquine (common impurity).
- RSD: NMT 2.0% for replicate injections.



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Figure 2: Optimized HPLC workflow for Hydroxychloroquine Sulfate quantification.[4]

Part 5: Stability & Degradation Profile

Understanding the chemical vulnerabilities of HCQ is essential for formulation and storage.

- Photolytic Degradation: HCQ is sensitive to light. Exposure to UV light in solution leads to the formation of degradation products via cleavage of the side chain.
 - Precaution: All analytical solutions must be protected from light (amber glassware).
- pH Stability:
 - Acidic/Neutral (pH 2–7): Highly stable.
 - Alkaline (pH > 8): Susceptible to oxidation and precipitation of the free base.
- Thermal Stability: The sulfate salt is thermally stable up to its melting point (~240°C), but prolonged exposure to high heat and humidity can induce hydrolysis of the sulfate salt bridge.

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